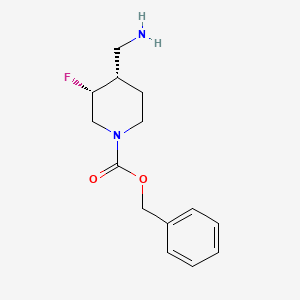
1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
“1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C12H12N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole compounds, including “1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazole compounds, including “1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid”, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Physical And Chemical Properties Analysis
“1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid” is a solid substance . Its molecular weight is 216.24 .
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied for their structural characteristics using a combination of experimental and theoretical approaches. These studies involve NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing a deep understanding of their molecular configuration, electronic properties, and intermolecular interactions. Such comprehensive structural analyses aid in the elucidation of the compound's reactivity and potential applications in various fields, including materials science and pharmaceuticals (Viveka et al., 2016).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, as exemplified by the preparation of 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives, are crucial for developing new compounds with potential therapeutic applications. The structural elucidation of these compounds through NMR, Mass, FTIR, and elemental analysis lays the foundation for their further evaluation in biological and pharmaceutical research (Kasımoğulları & Arslan, 2010).
Potential for Nonlinear Optical (NLO) Applications
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been investigated for their optical nonlinearity, highlighting the potential of pyrazole derivatives in the development of new materials for optical limiting applications. The study of their nonlinear optical properties, particularly in response to laser pulses, underscores the potential of these compounds in photonics and optoelectronics (Chandrakantha et al., 2013).
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the development of new synthetic techniques and the discovery of novel biological activities related to pyrazole derivatives could be potential future directions .
Wirkmechanismus
Target of Action
Similar compounds such as 5-phenyl-1h-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for factor xia (fxia) inhibitors . FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .
Mode of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid.
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid may also affect a variety of biochemical pathways.
Result of Action
Related compounds have been found to exhibit a range of biological activities , suggesting that 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid may also produce various effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-ethyl-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-11(8-10(13-14)12(15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABWYLGWRYXTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1520702.png)

![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)
![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)



![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)
